molecular formula C9H19ClN2O B6285146 (2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride CAS No. 1032593-37-5

(2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride

Cat. No.: B6285146
CAS No.: 1032593-37-5
M. Wt: 206.7
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Description

(2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride is a synthetic compound with a unique structure that includes a cyclohexyl ring, an amino group, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride typically involves the reaction of cyclohexylamine with N-methylacetamide under specific conditions. The process may include steps such as:

    Cyclohexylamine Reaction: Cyclohexylamine is reacted with N-methylacetamide in the presence of a suitable catalyst.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

(2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog with similar structural features.

    N-methylacetamide: Shares the acetamide moiety but lacks the cyclohexyl ring.

    (1S,2S)-trans-2-Aminocyclopentanol hydrochloride: Another cyclic amine with different ring size and properties.

Uniqueness

(2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

1032593-37-5

Molecular Formula

C9H19ClN2O

Molecular Weight

206.7

Purity

93

Origin of Product

United States

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